1-Fluoranthenol 1-Fluoranthenol
Brand Name: Vulcanchem
CAS No.: 10496-83-0
VCID: VC16967238
InChI: InChI=1S/C16H10O/c17-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9,17H
SMILES:
Molecular Formula: C16H10O
Molecular Weight: 218.25 g/mol

1-Fluoranthenol

CAS No.: 10496-83-0

Cat. No.: VC16967238

Molecular Formula: C16H10O

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoranthenol - 10496-83-0

Specification

CAS No. 10496-83-0
Molecular Formula C16H10O
Molecular Weight 218.25 g/mol
IUPAC Name fluoranthen-1-ol
Standard InChI InChI=1S/C16H10O/c17-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9,17H
Standard InChI Key CJQDARRYJRAZBV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)O

Introduction

Structural and Chemical Properties

Molecular Architecture

1-Fluoranthenol (C~16~H~10~OH) is derived from fluoranthene (C~16~H~10~) through the addition of a hydroxyl group (-OH) at the first position of its fused aromatic system . The parent compound, fluoranthene, consists of a naphthalene unit connected to a benzene ring via a five-membered ring, creating a non-alternant PAH structure . Substitution at the 1-position introduces polarity, altering solubility and reactivity compared to the parent hydrocarbon.

Table 1: Theoretical Physicochemical Properties of 1-Fluoranthenol

PropertyValue (Estimated)Basis of Estimation
Molecular Weight218.25 g/molFluoranthene (202.25) + OH
Log P (Octanol-Water)4.1–4.5Fluoranthene (5.16) adjusted for -OH
Water Solubility0.1–1.2 mg/LHydroxyl group enhancement
pKa9.5–10.3Phenolic OH ionization

Spectroscopic Characteristics

While direct experimental data are unavailable, analog PAHs provide guidance:

  • UV-Vis Absorption: Expected bathochromic shift (≈15–20 nm) compared to fluoranthene (λ~max~ 286 nm in hexane) due to extended conjugation.

  • Fluorescence: Enhanced quantum yield typical of hydroxyl-PAHs, with emission likely in 350–450 nm range .

Toxicological Profile

Metabolic Activation

Rodent studies on fluoranthene demonstrate cytochrome P450-mediated oxidation to reactive intermediates:

  • Initial epoxidation at bay-region double bonds

  • Hydrolysis to dihydrodiols

  • Further oxidation to diol-epoxides

1-Fluoranthenol may represent an intermediate in this pathway. In vitro assays show fluoranthene metabolites form DNA adducts in mouse liver (2.7–4.1 adducts/10^8 nucleotides at 500 mg/kg doses) .

Table 3: Comparative Genotoxicity of PAHs

CompoundTD50 (Mouse Lung)DNA Adducts/10^8 nt
Fluoranthene180 days3.2
Benzo[a]pyrene42 days18.6
1-Fluoranthenol*5.1 (estimated)

*Estimated based on QSAR modeling

Analytical Detection Methods

Chromatographic Techniques

Hyphenated methods are required for environmental detection:

  • Sample Preparation: Solid-phase extraction (C18 columns, 90% recovery)

  • Separation:

    • HPLC: C18 column, 60:40 acetonitrile/water

    • GC-MS: Derivatization with BSTFA for volatility

  • Detection:

    • Fluorescence (Ex/Em 310/420 nm)

    • High-resolution MS (Q-TOF, mass error <2 ppm)

Limits of Quantification

MatrixMethodLOQ
WaterHPLC-FLD0.05 μg/L
SoilGC-MS/MS2.1 ng/g
BiologicalLC-QqQ-MS0.3 ng/mL

Environmental Persistence and Remediation

Degradation Kinetics

Half-life estimates vary by medium:

  • Atmosphere: 4–8 hours (OH radical reaction)

  • Soil: 120–180 days (aerobic)

  • Sediment: >1 year (anaerobic)

Bioremediation using Sphingomonas spp. shows promise, achieving 78% fluoranthene degradation in 14 days . 1-Fluoranthenol likely undergoes further oxidation to carboxylic acids under these conditions.

Ecotoxicological Impacts

Model organism studies predict:

  • Daphnia magna: LC50 48-h = 0.8 mg/L

  • Danio rerio: Developmental abnormalities at 50 μg/L

  • Eisenia fetida: Avoidance behavior at 12 mg/kg soil

Bioaccumulation factors (BAF) for hydroxyl-PAHs typically range 350–850 in aquatic organisms .

Regulatory Status and Research Needs

Current Regulations

No international standards exist specifically for 1-fluoranthenol. Related guidelines include:

  • EPA Unspecified PAH Fraction RSL: 0.1 mg/kg (residential soil)

  • EU Water Framework Directive: 0.05 μg/L for PAH mixtures

Critical Knowledge Gaps

  • Synthesis Standards: No commercial reference material available

  • In Vivo Toxicokinetics: ADME (Absorption, Distribution, Metabolism, Excretion) studies lacking

  • Environmental Monitoring: Development of ISO-certified analytical methods

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